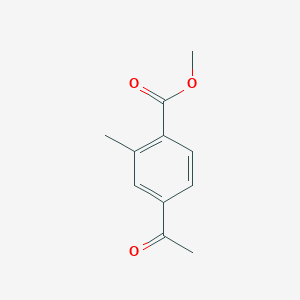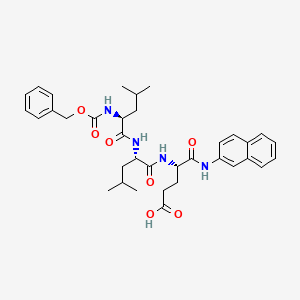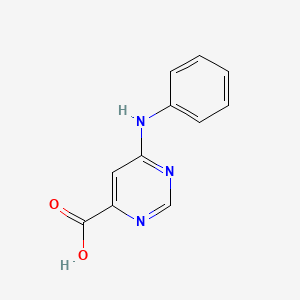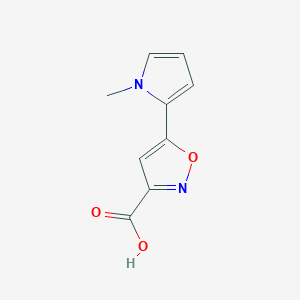
5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid
Descripción general
Descripción
5-(1-Methyl-2-pyrrolyl)isoxazole-3-carboxylic Acid, also known as MPI or MIPC, is a chemical compound that has gained attention in the fields of medicinal. It is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .
Synthesis Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .Molecular Structure Analysis
The molecular formula of this compound is C9H8N2O3. The InChI code is 1S/C9H8N2O3/c1-11-4-2-3-7 (11)8-5-6 (9 (12)13)10-14-8/h2-5H,1H3, (H,12,13) .Chemical Reactions Analysis
This compound is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions, preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .Physical and Chemical Properties Analysis
The molecular weight of this compound is 192.17 g/mol. It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Synthesis of α-Aminopyrrole Derivatives: Methyl 5-aminopyrrole-3-carboxylates are synthesized from 4-methyleneisoxazol-3-ones via a process involving "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation." This synthesis demonstrates the reactivity of diazo compounds and carbenes in producing pyrrole-containing products (Galenko et al., 2019).
Catalysis and Domino Reactions
- Domino Transformation to Pyrrole Derivatives: A domino reaction of 5-alkoxy- or 5-aminoisoxazoles with 1,3-diketones, under metal relay catalysis, yields 4-acylpyrrole-2-carboxylic acid derivatives. This process highlights the utility of isoxazoles in facilitating the synthesis of pyrrole-2,4-dicarboxylic acid derivatives (Galenko et al., 2015).
Heterocyclic Chemistry and Novel Compounds
- Synthesis of Isoxazolo-[5,4-d]pyrimidine Derivatives: Isoxazolo[5,4-d]pyrimidine-4,6(5H,7H)diones are synthesized from ethyl 5-amino-3-methyl-4-isoxazole carboxylate, demonstrating the potential of isoxazoles in generating novel heterocyclic systems (Bamoharram et al., 2010).
Material Science and Nanotechnology
- Functionalized Magnetic Nanocatalysts: Pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles are used as catalysts in synthesizing new heterocyclic systems. This highlights the role of isoxazoles in the development of green magnetic nanocatalytic procedures (Poormirzaei, 2020).
Pharmaceutical Research
- Antidepressant Drug Structure Analysis: The crystal and molecular structure of an antidepressant drug featuring an isoxazole carboxylic acid derivative is analyzed, showing the pharmaceutical relevance of such compounds (İde et al., 1996).
Biochemical Applications
- Synthesis of Antitumor Compounds: The synthesis of isoxazolyl- and isothiazolylcarbamides with antitumor activity from isoxazol-3-carboxylic acids demonstrates the application of these compounds in developing potential cancer therapies (Potkin et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
5-(1-methylpyrrol-2-yl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-4-2-3-7(11)8-5-6(9(12)13)10-14-8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRLYKWPVBTLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


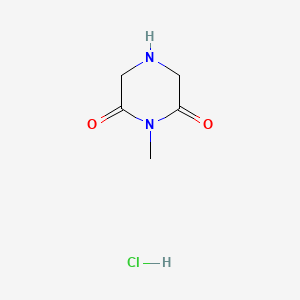

amine](/img/structure/B1473565.png)
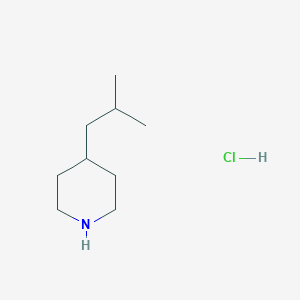
![1,4-Diazabicyclo[2.2.2]octane Dihydrobromide](/img/structure/B1473567.png)
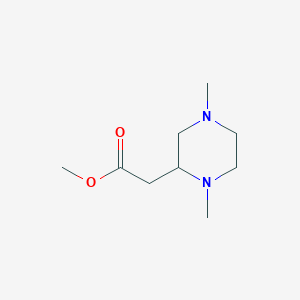

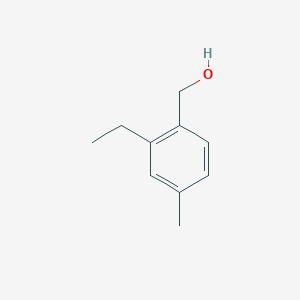
![[3-(2,5-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473576.png)
